molecular formula C10H15NO B1352430 (R)-2-(Benzylamino)propan-1-ol CAS No. 74609-49-7

(R)-2-(Benzylamino)propan-1-ol

Cat. No. B1352430
CAS RN: 74609-49-7
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-SECBINFHSA-N
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Description

“®-2-(Benzylamino)propan-1-ol” is an organic compound that contains a benzylamino group and a hydroxyl group. The presence of these functional groups suggests that it may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “®-2-(Benzylamino)propan-1-ol” would consist of a three-carbon chain (propan-1-ol) with a benzylamino group attached to the second carbon and a hydroxyl group attached to the first carbon .


Chemical Reactions Analysis

Again, while specific reactions involving “®-2-(Benzylamino)propan-1-ol” are not available, similar compounds can undergo a variety of reactions. For example, the hydroxyl group can be involved in condensation reactions, and the benzylamino group can participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Benzylamino)propan-1-ol” would be influenced by its functional groups. For example, the presence of the hydroxyl group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Catalytic Applications

  • Transfer Hydrogenation : (R)-2-(Benzylamino)propan-1-ol is involved in transfer hydrogenation reactions. In a study by Samec and Bäckvall (2002), it was observed that propan-2-ol, in combination with certain catalysts, is highly efficient in the transfer hydrogenation of imines to amines, with turnover frequencies over 800 per hour. This indicates its potential in catalytic applications (Samec & Bäckvall, 2002).

Antifungal Applications

  • Synthesis of Triazole Derivatives : A 2013 study by Tang et al. involved the synthesis of compounds using 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which exhibited significant antifungal activity, particularly against Candida species. This suggests the chemical's potential in developing novel antifungal agents (Tang et al., 2013).

Anticancer Applications

  • Cytokinin-Derived CDK Inhibitors : A research conducted by Havlícek et al. in 1997 found that compounds related to (R)-2-(Benzylamino)propan-1-ol, such as olomoucine, are potent inhibitors of cyclin-dependent kinases (cdk). This inhibition can arrest cell proliferation in tumor cells and trigger apoptosis, suggesting potential applications in cancer therapy (Havlícek et al., 1997).

Miscellaneous Applications

  • Radioligand Synthesis : A study by Guarna et al. (2001) discusses the synthesis of N-benzyl-aminoalcohols, which show affinity for serotonin and dopamine receptors. These compounds, including variants of (R)-2-(Benzylamino)propan-1-ol, were used to create potential radioligands for imaging studies (Guarna et al., 2001).

Future Directions

The future directions for research on “®-2-(Benzylamino)propan-1-ol” would depend on its properties and potential applications. It could be interesting to explore its reactivity, possible uses in synthesis, and any biological activity it may have .

properties

IUPAC Name

(2R)-2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Benzylamino)propan-1-ol

CAS RN

74609-49-7
Record name (2R)-2-(benzylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (S)-(+)-2-aminopropan-1-ol (50.0 g) and benzaldehyde (74 ml) in ethanol (500 ml) was added 5% palladium carbon (5.0 g), and the mixture was hydrogenated at room temperature under ordinary pressure for 8 hours. The reaction mixture was filtered through Celite, and concentrated under reduced pressure to give the titled compound (111.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Arjmand, M Muddassir, Y Zaidi, D Ray - MedChemComm, 2013 - pubs.rsc.org
Copper-based potential chemotherapeutic complexes 1 and 2 were designed, synthesized and evaluated for in vitro DNA binding, cleaving capability and in vivo genotoxicity. The …
Number of citations: 40 pubs.rsc.org
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com
F Arjmand, M Muddassir, Y Zaidi, D Ray - researchgate.net
Copper-based potential chemotherapeutic complexes 1 and 2 were designed, synthesized and evaluated for in vitro DNA binding, cleaving capability and in vivo genotoxicity. The …
Number of citations: 2 www.researchgate.net

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